molecular formula C12H25NO B13290323 4-Methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol

4-Methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol

Cat. No.: B13290323
M. Wt: 199.33 g/mol
InChI Key: NZNXKOIMGFSZEN-UHFFFAOYSA-N
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Description

4-Methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol is an organic compound with the molecular formula C12H25NO It is characterized by the presence of a secondary amine and a primary alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol typically involves the reaction of 2-methylcyclopentylamine with 4-methyl-2-pentanone under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the ketone to the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced further to form secondary amines or other derivatives.

    Substitution: The amine group can participate in substitution reactions, forming amides or other nitrogen-containing compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Oxidation: 4-Methyl-2-[(2-methylcyclopentyl)amino]pentanoic acid.

    Reduction: 4-Methyl-2-[(2-methylcyclopentyl)amino]pentane.

    Substitution: 4-Methyl-2-[(2-methylcyclopentyl)amino]pentanamide.

Scientific Research Applications

4-Methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, potentially altering their activity or function. The primary alcohol group may also participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpentan-1-ol: Similar structure but lacks the cyclopentyl group.

    4-Methyl-2-pentanol: Similar alcohol group but lacks the amine and cyclopentyl groups.

Uniqueness

4-Methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol is unique due to the presence of both a secondary amine and a primary alcohol functional group, as well as the cyclopentyl ring. This combination of features gives it distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

4-methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol

InChI

InChI=1S/C12H25NO/c1-9(2)7-11(8-14)13-12-6-4-5-10(12)3/h9-14H,4-8H2,1-3H3

InChI Key

NZNXKOIMGFSZEN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NC(CC(C)C)CO

Origin of Product

United States

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